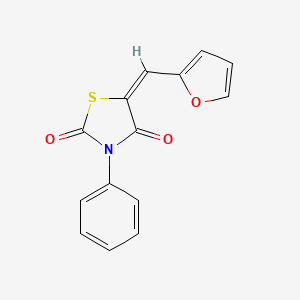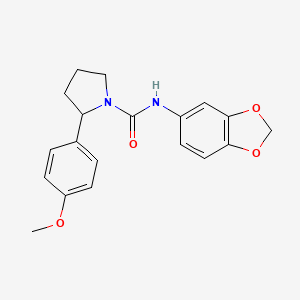
5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as FPTD, is a thiazolidinedione derivative that has been extensively studied for its potential pharmacological properties. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Wirkmechanismus
The mechanism of action of 5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that 5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, diabetes, and cardiovascular disease. 5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been found to exhibit neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a wide range of pharmacological properties. However, there are also some limitations to using 5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione in lab experiments. For example, it may exhibit different effects depending on the cell type or animal model used, which can make it difficult to compare results between studies.
Zukünftige Richtungen
There are several future directions for research on 5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione and its effects on different signaling pathways. Finally, more research is needed to determine the optimal dosage and administration of 5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione for different diseases and conditions.
In conclusion, 5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has been extensively studied for its potential pharmacological properties. It exhibits anti-inflammatory, antioxidant, and anticancer effects, and has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized by the reaction of 2-thioxothiazolidin-4-one and furfural in the presence of a base. The reaction yields a yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
Wissenschaftliche Forschungsanwendungen
5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione has been studied extensively for its potential pharmacological properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. 5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been found to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, 5-(2-furylmethylene)-3-phenyl-1,3-thiazolidine-2,4-dione has been studied for its potential anticancer effects, as it has been found to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(5E)-5-(furan-2-ylmethylidene)-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3S/c16-13-12(9-11-7-4-8-18-11)19-14(17)15(13)10-5-2-1-3-6-10/h1-9H/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQZJOIIFFCFFF-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CO3)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(furan-2-ylmethylidene)-3-phenyl-1,3-thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione](/img/structure/B5976438.png)

![N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3-chromanecarboxamide](/img/structure/B5976462.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-thienyl)acetamide](/img/structure/B5976466.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-fluorobenzamide](/img/structure/B5976468.png)

![4-(dimethylamino)benzaldehyde [5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5976486.png)
![ethyl 1-[2-furyl(oxo)acetyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B5976491.png)
![N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide](/img/structure/B5976498.png)
![3-{2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl}-4-(2-methylbenzyl)-2-piperazinone](/img/structure/B5976510.png)
![N-(4-bromophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5976513.png)
![N-[2-(2-methylbutanoyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5976523.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1H-indazol-3-yl)acetamide](/img/structure/B5976532.png)
![3-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5976541.png)